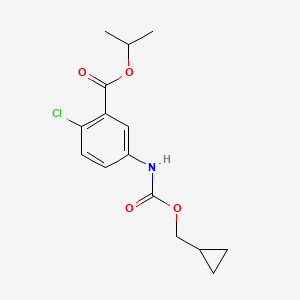

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester

Description

This compound is a substituted benzoic acid derivative with the following structural features:

- Core structure: A benzoic acid backbone substituted at position 2 with chlorine and at position 5 with a carbamate group.

- Carbamate substituent: The amino group is functionalized with a cyclopropylmethoxycarbonyl moiety.

- Ester group: The carboxylic acid is esterified with 1-methylethyl (isopropyl) alcohol.

The isopropyl ester may influence solubility and bioavailability, as ester groups are common prodrug strategies .

Properties

CAS No. |

165549-71-3 |

|---|---|

Molecular Formula |

C15H18ClNO4 |

Molecular Weight |

311.76 g/mol |

IUPAC Name |

propan-2-yl 2-chloro-5-(cyclopropylmethoxycarbonylamino)benzoate |

InChI |

InChI=1S/C15H18ClNO4/c1-9(2)21-14(18)12-7-11(5-6-13(12)16)17-15(19)20-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19) |

InChI Key |

JBVFZJONZZQAEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)OCC2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method is the esterification of 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the benzoic acid core with substitutions at positions 2 and 5 but differ in functional groups (Table 1):

¹ Molecular formula of the target compound is inferred as C₁₇H₂₁ClN₂O₄ based on structural similarity.

Key Observations:

The propylthio group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The thienyl-thioxomethyl group in adds aromaticity and sulfur-based reactivity, possibly influencing pharmacokinetic properties .

Ester Variations :

- While most analogs use the 1-methylethyl (isopropyl) ester, employs a branched 2-methyl-1-isopropylpropyl ester, which may delay enzymatic hydrolysis and prolong activity .

Lipophilicity and Solubility:

- The cyclopropylmethoxy group in the target compound likely provides moderate lipophilicity, balancing membrane penetration and solubility.

- The oxathiin analog has lower calculated logP (~2.5) due to the polarizable sulfur atom, whereas the thienyl-thioxomethyl analog shows higher logP (~4.2) due to aromatic sulfur and branched ester .

Hydrogen Bonding and Crystal Packing:

- The carbamate group in the target compound can act as both hydrogen bond donor (NH) and acceptor (carbonyl oxygen), enabling predictable crystal packing patterns .

- The oxathiin group in may form weaker hydrogen bonds due to steric hindrance from the heterocycle .

Biological Activity

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester (CAS: 165549-71-3) is a synthetic compound derived from benzoic acid, characterized by its unique structural modifications that enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18ClNO4

- Molar Mass : 311.76 g/mol

- Structural Formula : Structure

The compound exhibits significant interaction with various biological targets, primarily focusing on its role as an inhibitor of anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial in cancer cell survival, making them attractive targets for therapeutic intervention.

Binding Affinity

Research indicates that 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester binds to Mcl-1 and Bfl-1 with high affinity. The binding constants (K_i values) for these interactions are reported to be around 100 nM, demonstrating its potential as a dual inhibitor in cancer therapies .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented in several studies. It selectively targets lymphoma cell lines that depend on Mcl-1 and Bfl-1 for survival. The mechanism involves the displacement of these proteins from their binding partners, leading to increased cell death rates in tumor cells .

Case Studies

- Lymphoma Cell Lines : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in lymphoma models. The compound effectively induced apoptotic pathways by inhibiting the anti-apoptotic functions of Mcl-1 and Bfl-1.

- Comparative Studies : A comparative analysis with other benzoic acid derivatives revealed that this specific ester exhibited superior potency against cancer cells due to its unique structural features that enhance binding affinity and selectivity .

Data Tables

| Compound Name | CAS Number | Molecular Formula | K_i (nM) | Target Protein |

|---|---|---|---|---|

| This compound | 165549-71-3 | C15H18ClNO4 | 100 | Mcl-1, Bfl-1 |

| Other Benzoic Derivative | N/A | CxHyClNzOa | Variable | Various |

Safety and Toxicology

While the therapeutic potential is promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicate a moderate safety margin; however, comprehensive toxicological assessments are necessary before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.